molecular formula C19H25N3O2 B4520731 2,2-dimethyl-1-{4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}propan-1-one

2,2-dimethyl-1-{4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}propan-1-one

Cat. No.: B4520731
M. Wt: 327.4 g/mol
InChI Key: RRNIZZZZPKIIFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-dimethyl-1-{4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}propan-1-one is a useful research compound. Its molecular formula is C19H25N3O2 and its molecular weight is 327.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-{[4-(2,2-dimethylpropanoyl)-1-piperazinyl]carbonyl}-1-methyl-1H-indole is 327.19467705 g/mol and the complexity rating of the compound is 491. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Receptor Antagonism and Medicinal Applications

  • Serotonin 5-HT2 Receptor Antagonists : A study detailed the synthesis and evaluation of a series of 3-(4-fluorophenyl)-1H-indoles substituted with piperazinyl, revealing their high affinity and selectivity for 5-HT2 receptors over dopamine D2 receptors and alpha 1 adrenoceptors. These compounds showed potent inhibition of the quipazine-induced head twitch syndrome in rats, suggesting potential applications in treating disorders related to serotonin regulation (Andersen et al., 1992).

  • Serotonin 6 (5-HT6) Receptor Antagonists for Alzheimer's Disease : Optimization of 3-(piperazinylmethyl) indole derivatives led to the discovery of a compound with high affinity at human 5-HT6R and selectivity over 100 target sites, including various receptors and enzymes. This compound, identified for its potential treatment of cognitive disorders, particularly Alzheimer's disease, has completed Phase-1 evaluation for safety and pharmacokinetics (Nirogi et al., 2017).

  • Macrocyclic and Macroacyclic Schiff Bases : Research into acyclic and macrocyclic Schiff bases derived from reactions involving diamino compounds and 2,3-dihydroxybenzaldehyde or 2,6-diformyl-4-substituted phenols has provided insights into their synthesis, characterization, and interaction with metal ions. These compounds have potential applications in coordination chemistry and the development of new materials with specific magnetic, optical, or catalytic properties (Aguiari et al., 1992).

  • Dopaminergic Activity : A series of functionalized 1-Benzyl-3-[4-Aryl-1-piperazingl]carbonyl-1H-Indoles was synthesized as potential bioactive ligands at D4 receptors, highlighting the importance of the indole structure in developing drugs targeting dopaminergic pathways (Pessoa‐Mahana et al., 2011).

Properties

IUPAC Name

2,2-dimethyl-1-[4-(1-methylindole-2-carbonyl)piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2/c1-19(2,3)18(24)22-11-9-21(10-12-22)17(23)16-13-14-7-5-6-8-15(14)20(16)4/h5-8,13H,9-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRNIZZZZPKIIFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCN(CC1)C(=O)C2=CC3=CC=CC=C3N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,2-dimethyl-1-{4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}propan-1-one
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2,2-dimethyl-1-{4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}propan-1-one
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2,2-dimethyl-1-{4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}propan-1-one
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2,2-dimethyl-1-{4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}propan-1-one

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